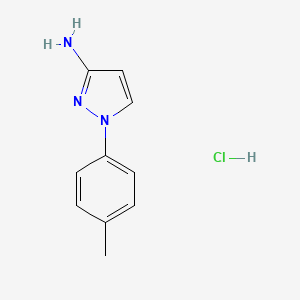

1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride

Descripción

1-(4-Methylphenyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative featuring a 4-methylphenyl substituent at the 1-position and an amine group at the 3-position of the pyrazole ring, with a hydrochloride counterion. This compound is of interest in medicinal and materials chemistry due to its structural versatility. Pyrazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial properties.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(4-methylphenyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRLCPOYSZKHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring.

Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These reactions require specific catalysts and conditions to ensure the selective attachment of the 4-methylphenyl group to the pyrazole ring.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt form. This is achieved by treating the amine with hydrochloric acid, resulting in the formation of this compound.

Análisis De Reacciones Químicas

1-(4-Methylphenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, leading to the formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole derivatives that demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that modifications on the pyrazole core can enhance biological activity .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. A notable case study demonstrated that certain pyrazoles could inhibit the cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Analgesic Effects

Similar to antipyrine, a well-known analgesic, pyrazole derivatives have been explored for their pain-relieving properties. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with pain signaling pathways .

Agrochemicals

The agricultural sector has recognized the potential of pyrazole compounds as pesticides and herbicides. Research shows that certain pyrazoles can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests. For example, a study reported that pyrazole-based compounds exhibited substantial antifungal activity against various plant pathogens, indicating their utility in crop protection strategies .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as polymers or nanocomposites. The incorporation of pyrazole units can enhance the thermal stability and mechanical properties of these materials. Research has shown that adding pyrazole derivatives into polymer matrices can improve their performance characteristics significantly .

Data Tables

Case Study 1: Antitumor Activity

In a study focused on the synthesis of novel pyrazole derivatives, researchers found that certain modifications significantly enhanced the cytotoxic effects against breast cancer cells. The study utilized a series of assays to determine cell viability and apoptosis rates, demonstrating the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

A comprehensive investigation into the anti-inflammatory properties of pyrazole derivatives revealed their ability to inhibit COX enzymes effectively. This was evidenced through enzyme inhibition assays and subsequent molecular docking studies, providing insights into the binding affinities and interactions at the molecular level.

Mecanismo De Acción

The mechanism of action of 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives with variations in substituents, positions, and counterions.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 1-(4-Methylphenyl)-1H-pyrazol-3-amine HCl | 4-methylphenyl (1) | C10H10ClN3 | ~207.5* | Enhanced lipophilicity, drug design |

| 1-(4-Chlorophenyl)-1H-pyrazol-3-amine | 4-chlorophenyl (1) | C9H8ClN3 | 193.03 | Higher polarity, kinase inhibition |

| 1-(Difluoromethyl)-1H-pyrazol-3-amine HCl | difluoromethyl (1) | C4H6ClF2N3 | 169.56 | Electron-withdrawing effects |

| 1-(2,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl | 2,5-dimethylphenyl (1) | C8H15Cl2N3 | 223.71 | Steric hindrance impacts binding |

| 1-(Adamantan-1-yl)-1H-pyrazol-3-amine | adamantyl (1) | C13H19N3 | 217.31 | Bulky substituent, antiviral studies |

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The 4-methylphenyl group (electron-donating) increases lipophilicity compared to halogenated analogs like 1-(4-chlorophenyl)-1H-pyrazol-3-amine (logP ~2.1 vs.

- Steric and Crystallographic Effects : Bulky substituents (e.g., adamantyl) reduce molecular planarity, affecting crystal packing. For example, similar imidazole derivatives exhibit dihedral angles of ~56° between aromatic rings, influenced by weak C–H⋯N and π-π interactions .

Actividad Biológica

1-(4-Methylphenyl)-1H-pyrazol-3-amine hydrochloride, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-methylphenylhydrazine with appropriate carbonyl compounds under acidic conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.46 | Induction of apoptosis |

| A549 (Lung) | 26 | Inhibition of cell proliferation |

| HepG2 (Liver) | 0.39 | Autophagy induction |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis and autophagy, which are critical in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, showing significant reductions in TNF-alpha and IL-6 levels. This activity is crucial for treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest in cancer cells.

- Signal Transduction Pathways : It modulates various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .

Case Studies

A series of case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer : A study reported that treatment with this compound led to a significant reduction in tumor size in MDA-MB-231 xenograft models.

- Lung Cancer : Another study indicated that this compound effectively inhibited A549 cell proliferation and induced apoptosis, emphasizing its potential as a therapeutic agent for lung cancer .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride?

The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, pyrazole derivatives are often prepared by reacting monomethylhydrazine with ethyl acetoacetate to form intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, followed by reaction with ammonium thiocyanate to introduce the amine group . Hydrochloride salt formation is achieved by treating the free base with HCl under anhydrous conditions in aprotic solvents .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are used to analyze anisotropic displacement parameters and generate thermal ellipsoid diagrams . Complementary techniques include NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical methods are suitable for purity assessment?

Purity is evaluated via HPLC with UV detection (for organic impurities), ion chromatography (for counterion analysis), and elemental analysis (C, H, N, Cl content). Differential scanning calorimetry (DSC) can identify polymorphic forms by analyzing melting points and thermal stability .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be analyzed?

Hydrogen bonding patterns are studied using graph set analysis (e.g., Etter’s rules) to categorize motifs like chains (C), rings (R), or self-assembled dimers. For example, intermolecular N–H···Cl interactions in the hydrochloride salt can be mapped using crystallographic data and visualized with WinGX/ORTEP . This analysis informs stability and solubility predictions.

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or crystal packing. Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra under optimized geometries. Compare computed vs. experimental results to identify conformers or protonation states. Refinement in SHELXL can adjust anisotropic displacement parameters to align crystallographic data with computational models .

Q. How can synthetic yields be optimized for scale-up?

Reaction conditions (solvent, catalyst, temperature) are critical. For pyrazole derivatives, microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields. Catalysts like p-toluenesulfonic acid (PTSA) enhance cyclization efficiency. Monitor intermediates via TLC or in-situ FTIR to minimize side reactions .

Q. What methodologies address solubility challenges in biological assays?

Solubility is improved via salt screening (e.g., switching to mesylate or citrate salts) or co-solvent systems (DMSO/PEG-400). For in vitro studies, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS. Dynamic light scattering (DLS) assesses aggregation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.